2-Pyrazinoylguanidine - 60398-24-5

2-Pyrazinoylguanidine

Catalog Number: EVT-1541365
CAS Number: 60398-24-5
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Pyrazinoylguanidine (PZG) is a compound that has garnered attention in the medical field due to its multifaceted pharmacological effects. Research has shown that PZG exhibits antihypertensive and hypocholesterolemic properties, making it a potential candidate for the management of hypertension and hypercholesterolemia1. Additionally, PZG has been studied for its effects on metabolic parameters in hypertensive, hyperinsulinemic diabetic patients, suggesting a role in modulating the glucose-fatty acid cycle2. The compound's mechanism of action and its applications in various fields, including its potential in cancer therapy and its contrasting effects with other drugs in patients with renal insufficiency, are areas of active investigation36.

Chemical Reactions Analysis

PZG undergoes rapid hydrolysis in vivo, converting into its primary metabolite, 2-pyrazinoic acid (PZA). [] This metabolic conversion is consistent across both humans and dogs. [] Further metabolism of PZA leads to the formation of 5-hydroxy-PZA. [] Notably, there is no evidence suggesting that PZA undergoes glycine conjugation. [] The 3-amino analog of PZG, 3-Aminopyrazinoylguanidine (NH2PZG), also undergoes hydrolysis to form its corresponding metabolite, 3-aminopyrazinoic acid. []

Applications in Various Fields

Hypertension and Hypercholesterolemia

In a study involving subjects with mild to moderate hypertension and hypercholesterolemia, PZG was shown to effectively reduce blood pressure and cholesterol levels. The study highlighted PZG's potential as a therapeutic agent for managing these conditions1.

Diabetes Mellitus

PZG has been evaluated in hypertensive patients with NIDDM, where it was found to improve metabolic parameters and reduce body weight. The drug's ability to modulate the glucose-fatty acid cycle presents a promising avenue for supplementary or replacement therapy in NIDDM patients who are also hypertensive and hyperlipidemic25.

Cancer Therapy

The pyrazine ring-based Na+/H+ exchanger inhibitors, including PZG, have demonstrated potent inhibition of cancer cell growth in 3D culture. These effects are independent of NHE1 inhibition and are associated with severe stress and paraptosis-like cell death in cancer cells. This suggests a potential role for PZG in anticancer therapy, possibly in combination with other treatments3.

Renal Insufficiency

Contrasting with hydrochlorothiazide, PZG has been shown to reduce elevated serum concentrations of urea, triglycerides, and cholesterol in patients with renal insufficiency. Its saluretic effect, coupled with the absence of adverse impacts on serum potassium or glucose concentrations, underscores its therapeutic benefit in this patient population6.

Pyrazinoic Acid (PZA)

    Compound Description: Pyrazinoic acid is a crucial antituberculosis drug often used in combination therapies. [, ] It is also a major metabolite of 2-pyrazinoylguanidine. [] Studies have shown that pyrazinoic acid, similar to 2-pyrazinoylguanidine, can induce metabolic changes like reducing plasma glucose, triglycerides, and cholesterol levels in streptozotocin-induced diabetic rats. []

    Relevance: Pyrazinoic acid is a direct metabolite of 2-pyrazinoylguanidine formed through hydrolysis. [] Both compounds share a pyrazine ring with a carbonyl group at the 2-position, differing only in the substituent at the carbonyl group (guanidine in 2-pyrazinoylguanidine and hydroxyl group in pyrazinoic acid). [, ]

3-Amino-2-pyrazinoylguanidine

    Compound Description: 3-Amino-2-pyrazinoylguanidine is a basic organic compound studied for its ability to influence urea secretion in the renal tubules of dogs. []

    Relevance: This compound is structurally related to 2-pyrazinoylguanidine by the addition of an amino group at the 3-position of the pyrazine ring. [] Both compounds share the core pyrazinoylguanidine structure. []

3,5-Diamino-6-fluoro-2-pyrazinoylguanidine

    Compound Description: 3,5-Diamino-6-fluoro-2-pyrazinoylguanidine is another basic organic compound investigated for its impact on urea secretion in the renal tubules of dogs. []

3-Aminopyrazinoic Acid

    Compound Description: 3-Aminopyrazinoic acid is a metabolite of 3-amino-2-pyrazinoylguanidine. [] Unlike its parent compound and 2-pyrazinoylguanidine, it does not demonstrate glucose- or lipid-lowering effects in streptozotocin-induced diabetic rats. []

    Relevance: This compound is structurally related to both 2-pyrazinoylguanidine and pyrazinoic acid. It is a hydrolyzed form of 3-amino-2-pyrazinoylguanidine, possessing an amino group at the 3-position of the pyrazine ring, similar to its parent compound. [, ] Compared to pyrazinoic acid, it differs only in the presence of the amino group at the 3-position. []

Amiloride

    Compound Description: Amiloride serves as a potassium-sparing diuretic and is the prototypical epithelial sodium channel (ENaC) blocker. [] While exhibiting limited success in treating cystic fibrosis through aerosol therapy, amiloride has served as a basis for developing more potent and less reversible ENaC blockers. []

    Relevance: Although not structurally identical, amiloride is functionally related to 2-pyrazinoylguanidine as both compounds interact with epithelial sodium channels (ENaC). [, ] Specifically, both amiloride and 2-pyrazinoylguanidine exhibit inhibitory effects on ENaC. [, ] This shared functionality allows for comparing their potencies and reversibility in blocking sodium-dependent short-circuit currents, a parameter relevant to ENaC activity. [, ]

2-Substituted Acylguanidine Analogues of Amiloride

    Compound Description: Researchers synthesized a series of novel 2-substituted acylguanidine analogues of amiloride aiming to develop more potent and less reversible ENaC blockers for potential treatment of cystic fibrosis and chronic bronchitis. []

    Relevance: These analogues are structurally related to both amiloride and 2-pyrazinoylguanidine. While they share the core structure of amiloride, the modifications at the 2-position introduce variations in their acylguanidine moieties. [] These variations are designed to explore different interactions with ENaC and potentially improve potency and reversibility compared to both amiloride and 2-pyrazinoylguanidine. []

Mechanism of Action

PZG's antihypertensive effects are attributed to its ability to reduce systolic blood pressure and heart rate without significantly altering serum electrolyte balance or renin activity1. It also appears to exert a dose-dependent reduction in total cholesterol and low-density lipoprotein (LDL) levels, while not affecting high-density lipoprotein (HDL) levels1. In the context of diabetes, PZG downregulates the glucose-fatty acid cycle, which is implicated in the pathophysiology of noninsulin-dependent diabetes mellitus (NIDDM). This downregulation leads to reduced serum concentrations of free fatty acids, glucose, and triglycerides, and may also decrease glycosuria by lowering blood sugar levels25. Interestingly, PZG's anticancer potential is linked to its ability to inhibit cancer cell growth in 3D culture through mechanisms independent of the Na+/H+ exchanger-1 (NHE1), suggesting a novel application in anticancer therapy3.

Properties

CAS Number

60398-24-5

Product Name

2-Pyrazinoylguanidine

IUPAC Name

N-(diaminomethylidene)pyrazine-2-carboxamide

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12)

InChI Key

WNBSDCKJFDZMHT-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=O)N=C(N)N

Synonyms

2-pyrazinoylguanidine

Canonical SMILES

C1=CN=C(C=N1)C(=O)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.